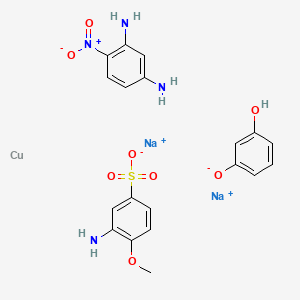
Einecs 280-007-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 280-007-5, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, culinary applications, and as a dye. Curcumin is known for its anti-inflammatory, antioxidant, and potential anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This reaction involves the condensation of acetylacetone with vanillin in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin .
Industrial Production Methods
In industrial settings, curcumin is often extracted from turmeric rhizomes using solvents such as ethanol or acetone. The extraction process involves grinding the turmeric rhizomes into a fine powder, followed by solvent extraction to isolate curcumin. The extracted curcumin is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other related compounds.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has enhanced stability and bioavailability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used to reduce curcumin.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products Formed
Oxidation: Curcumin oxide
Reduction: Tetrahydrocurcumin
Substitution: Curcumin derivatives with modified functional groups
Wissenschaftliche Forschungsanwendungen
Curcumin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color change properties.
Biology: Studied for its anti-inflammatory and antioxidant effects, which are beneficial in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases.
Wirkmechanismus
Curcumin exerts its effects through multiple molecular targets and pathways. It modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. Curcumin also interacts with enzymes, cytokines, and transcription factors, leading to its diverse biological activities. Its antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
Curcumin is often compared with other polyphenolic compounds such as resveratrol and quercetin. While all three compounds exhibit antioxidant and anti-inflammatory properties, curcumin is unique due to its ability to modulate multiple signaling pathways and its potential therapeutic effects in a wide range of diseases. Similar compounds include:
Resveratrol: Found in grapes and red wine, known for its cardioprotective effects.
Quercetin: Found in various fruits and vegetables, known for its anti-allergic and anti-inflammatory properties.
Eigenschaften
Molekularformel |
C19H20CuN4Na2O8S |
|---|---|
Molekulargewicht |
574.0 g/mol |
IUPAC-Name |
disodium;3-amino-4-methoxybenzenesulfonate;copper;3-hydroxyphenolate;4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C7H9NO4S.C6H7N3O2.C6H6O2.Cu.2Na/c1-12-7-3-2-5(4-6(7)8)13(9,10)11;7-4-1-2-6(9(10)11)5(8)3-4;7-5-2-1-3-6(8)4-5;;;/h2-4H,8H2,1H3,(H,9,10,11);1-3H,7-8H2;1-4,7-8H;;;/q;;;;2*+1/p-2 |
InChI-Schlüssel |
HJDUSPQCBUUNBC-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)[O-])N.C1=CC(=CC(=C1)[O-])O.C1=CC(=C(C=C1N)N)[N+](=O)[O-].[Na+].[Na+].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


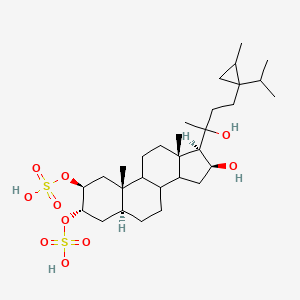
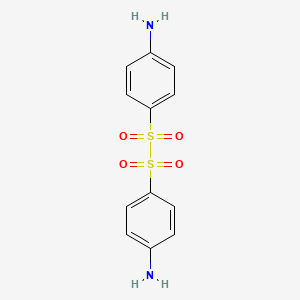
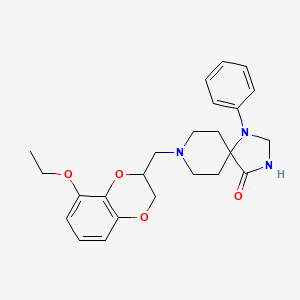
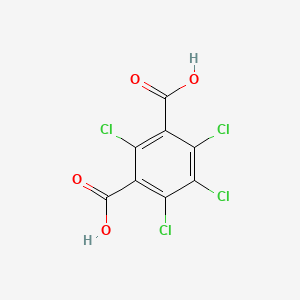
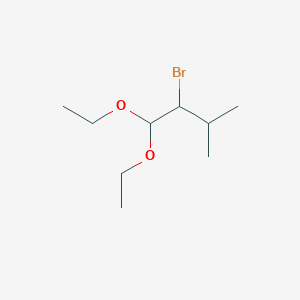


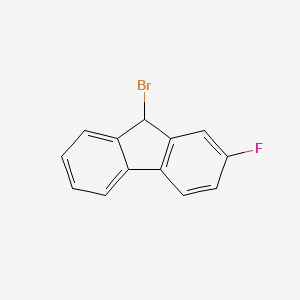
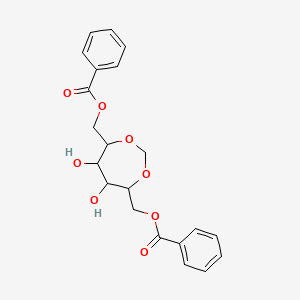

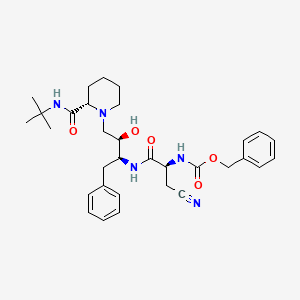
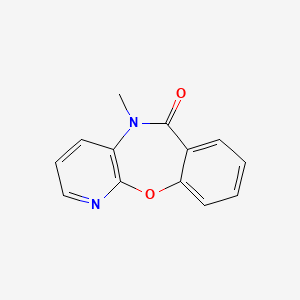
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

